NF-kB Activation Inhibitor IV
Overview
Description
NF-kB Activation Inhibitor IV, also known under CAS 139141-12-1, is a small molecule that controls the biological activity of NF-kB . It is primarily used for inflammation and immunology applications . This compound is a cell-permeable trans-stilbene Resveratrol analog that exhibits enhanced anti-inflammatory potency, but no anti-oxidant activity .
Physical And Chemical Properties Analysis
NF-kB Activation Inhibitor IV is a crystalline solid . It has a molecular weight of 228.26 . It is soluble in DMSO up to 20 mg/mL .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Immunology .
Summary of the Application
NF-kB Activation Inhibitor IV plays a significant role in the IL-4-induced protection from apoptosis . IL-4 alone protects cells from apoptosis by insulin receptor substrate (IRS)-dependent and -independent mechanisms .
Methods of Application
The study involved analyzing whether tumor necrosis factor (TNF)-α, which has been shown to inhibit the activation of IRS-1 by insulin, could modify IL-4 signaling and protection from apoptosis . Pharmacologic inhibition of NF-κB activation or protein synthesis resulted in the induction of cell death that could not be inhibited by IL-4 .
Results or Outcomes
The results showed that IL-4 cooperates with NF-κB to signal protection from apoptosis . Moreover, IL-4 also increased NF-κB activation induced by anti-CD3 antibodies in primary T cells and protected them from apoptosis induced by receptor engagement .
Application in Oncology
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
NF-kB Activation Inhibitor IV decreases the resistance of acute myeloid leukemia cells to TRAIL-induced apoptosis in multicellular aggregates .
Methods of Application
The study used small molecular inhibitors of the activation of the transcription factor NF-kB, viz., NF-kB Activation Inhibitor IV and JSH-23 at nontoxic concentrations .
Results or Outcomes
The use of these inhibitors decreased the phosphorylation of RelA (p65) as a major marker of the activation of the NF-kB transcription factor . It was shown that NF-kB Activation Inhibitor IV and JSH-23 decreases the resistance of acute myeloid leukemia cells in multicellular aggregates to the cytotoxic action of the izTRAIL recombinant protein .
Application in Inflammation/Immunology
Specific Scientific Field
This application is in the field of Inflammation/Immunology .
Summary of the Application
NF-kB Activation Inhibitor IV controls the biological activity of NF-kB . This small molecule/inhibitor is primarily used for Inflammation/Immunology applications .
Application in Pediatric CNS Tumors
Specific Scientific Field
This application is in the field of Pediatric CNS Tumors .
Summary of the Application
NF-kB plays a significant role in pediatric CNS tumors . The targets of this transcription factor participate in various cancer hallmarks such as sustained proliferation and tumor growth, activation of invasion and metastasis, instability and genomic mutation, chemotherapy and radioresistance, resistance to cell death and survival, immunological regulators and inflammation, energy and cellular metabolic dysregulation, and induction of angiogenesis .
Methods of Application
Application in Cardiovascular Diseases
Specific Scientific Field
This application is in the field of Cardiovascular Diseases .
Summary of the Application
NF-kB has been linked to downstream target genes involved in atherosclerosis . The activation of the NF-kB family and its downstream target genes in response to environmental and cellular stress, hypoxia, and ischemia initiate different pathological events such as innate and adaptive immunity, and cell survival, differentiation, and proliferation . Thus, NF-kB is a potential therapeutic target in the treatment of atherosclerosis and related CVDs .
Methods of Application
Application in Pediatric CNS Tumors
Specific Scientific Field
This application is in the field of Pediatric CNS Tumors .
Summary of the Application
NF-kB plays a significant role in pediatric CNS tumors . The targets of this transcription factor participate in various cancer hallmarks such as sustained proliferation and tumor growth, activation of invasion and metastasis, instability and genomic mutation, chemotherapy and radioresistance, resistance to cell death and survival, immunological regulators and inflammation, energy and cellular metabolic dysregulation, and induction of angiogenesis .
properties
IUPAC Name |
1-fluoro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-17-14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)16/h2-11H,1H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVFNAZMSMNXJG-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NF-kB Activation Inhibitor IV |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.